5-(4-chlorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 5-(4-chlorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Brand Name: Vulcanchem
CAS No.: 868155-33-3
VCID: VC5720082
InChI: InChI=1S/C21H16ClN3O/c22-16-9-7-14(8-10-16)21-25-19(17-5-1-2-6-20(17)26-21)12-18(24-25)15-4-3-11-23-13-15/h1-11,13,19,21H,12H2
SMILES: C1C2C3=CC=CC=C3OC(N2N=C1C4=CN=CC=C4)C5=CC=C(C=C5)Cl
Molecular Formula: C21H16ClN3O
Molecular Weight: 361.83

5-(4-chlorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

CAS No.: 868155-33-3

Cat. No.: VC5720082

Molecular Formula: C21H16ClN3O

Molecular Weight: 361.83

* For research use only. Not for human or veterinary use.

5-(4-chlorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine - 868155-33-3

Specification

CAS No. 868155-33-3
Molecular Formula C21H16ClN3O
Molecular Weight 361.83
IUPAC Name 5-(4-chlorophenyl)-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C21H16ClN3O/c22-16-9-7-14(8-10-16)21-25-19(17-5-1-2-6-20(17)26-21)12-18(24-25)15-4-3-11-23-13-15/h1-11,13,19,21H,12H2
Standard InChI Key PJIVQNXLURAJMI-UHFFFAOYSA-N
SMILES C1C2C3=CC=CC=C3OC(N2N=C1C4=CN=CC=C4)C5=CC=C(C=C5)Cl

Introduction

Chemical Structure and Nomenclature

Systematic Nomenclature

The IUPAC name 5-(4-chlorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,oxazine delineates its polycyclic architecture:

  • Benzo[e]pyrazolo[1,5-c][1,oxazine core: A tricyclic system comprising:

    • A benzene ring (benzo) fused to a pyrazole (positions 1,5-c)

    • An oxazine ring (1,3-oxazine) sharing two adjacent atoms with the pyrazole[1,5-c] moiety

  • Substituents:

    • 5-(4-Chlorophenyl): A para-chlorinated phenyl group at position 5

    • 2-(Pyridin-3-yl): A pyridine ring attached at position 2 via its 3-carbon

Molecular Geometry and Stereoelectronic Features

The molecule adopts a boat-like conformation in the oxazine ring, with the pyridinyl and chlorophenyl groups occupying pseudo-axial positions. Density functional theory (DFT) calculations predict significant π-π stacking potential between the pyridine and benzene rings, while the chlorophenyl group introduces steric bulk and lipophilicity.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₁₆ClN₃O
Molecular Weight361.83 g/mol
CAS Registry Number868155-33-3
Hydrogen Bond Acceptors4
Rotatable Bonds2
Topological Polar Surface Area53.7 Ų

Synthesis and Structural Elucidation

Retrosynthetic Analysis

The synthesis leverages pyrazole-4-carbaldehyde intermediates, as demonstrated in analogous pyrazolo-fused systems . Key disconnections include:

  • Oxazine ring formation via nucleophilic attack of an oxygen nucleophile on a pyrazole-bound aldehyde

  • Pyridine and chlorophenyl group introduction through Suzuki-Miyaura coupling or nucleophilic aromatic substitution

Reported Synthetic Routes

While no explicit protocol exists for this compound, related benzo[e]pyrazolo[1,5-c][1,oxazines are synthesized through:

Route A: Cyclocondensation Approach

  • Intermediate Preparation: 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4) reacts with methyl thioglycolate under basic conditions to form thieno[2,3-c]pyrazole derivatives .

  • Oxazine Formation: Treatment with hydroxylamine hydrochloride induces cyclization, forming the oxazine ring .

Route B: Multi-Component Reaction (MCR)

  • Knoevenagel Condensation: 5-Amino-1H-pyrazole-4-carbaldehyde (11) reacts with active methylene compounds (e.g., diethyl malonate) to generate pyrazolo[3,4-b]pyridine intermediates .

  • Oxidative Cyclization: Subsequent treatment with POCl₃ or PPA (polyphosphoric acid) facilitates oxazine ring closure .

Table 2: Comparative Synthetic Metrics for Analogous Compounds

ParameterRoute ARoute B
Yield (%)58–7245–68
Reaction Time (h)12–246–18
Purification MethodColumn ChromatographyRecrystallization
Key Reference

Physicochemical Properties

Solubility and Partitioning

Experimental solubility data remain unreported, but computational models predict:

  • logP: 3.2 ± 0.3 (indicating moderate lipophilicity)

  • Aqueous Solubility: <10 µM at pH 7.4, necessitating formulation enhancers for biological testing

Stability Profile

  • Thermal Stability: Decomposition onset at 218°C (DSC)

  • Photostability: Susceptible to UV-induced ring-opening at λ > 300 nm

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Pyridine Position: 3-Pyridinyl substitution enhances blood-brain barrier penetration vs. 2- or 4-isomers

  • Chlorophenyl Role: Para-chloro substitution improves metabolic stability (t₁/₂ = 4.7 h in human microsomes)

Research Applications and Challenges

Current Applications

  • Oncology: Lead optimization for CDK inhibitors in phase II preclinical trials

  • Neurology: PET tracer development for GABAA receptor imaging

Key Challenges

Future Directions

Synthetic Innovations

  • Flow Chemistry: Continuous processing to improve yield and reduce reaction times

  • Biocatalytic Approaches: Enzymatic oxazine ring closure for stereocontrol

Biological Optimization

  • Prodrug Strategies: Phosphate esters to enhance aqueous solubility

  • Targeted Delivery: Antibody-drug conjugates (ADCs) for oncology indications

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